molecular formula C11H15NO2 B2524531 Ethyl 3-(4-hydroxyphenyl)propanimidate CAS No. 276263-34-4

Ethyl 3-(4-hydroxyphenyl)propanimidate

Cat. No.: B2524531
CAS No.: 276263-34-4
M. Wt: 193.246
InChI Key: XPGZNFOXJJSVFX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-hydroxyphenyl)propanimidate is an imidic acid ester characterized by a hydroxyphenyl group attached to a propanimidate backbone. The compound’s structure includes a hydroxyl (-OH) substituent on the aromatic ring and an imidate functional group (-N=C-O-), which distinguishes it from conventional esters or amides. Imidates are known for their reactivity in nucleophilic substitution reactions, making them valuable intermediates in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals .

The hydroxyphenyl group contributes polarity, enabling hydrogen bonding, while the ethyl ester moiety may enhance lipophilicity.

Properties

IUPAC Name

ethyl 3-(4-hydroxyphenyl)propanimidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-14-11(12)8-5-9-3-6-10(13)7-4-9/h3-4,6-7,12-13H,2,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGZNFOXJJSVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CCC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-hydroxyphenyl)propanimidate typically involves the reaction of 4-hydroxyphenylpropanoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-hydroxyphenyl)propanimidate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-(4-hydroxyphenyl)propanimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-hydroxyphenyl)propanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the ester group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Notable Properties/Applications Reference
Ethyl 3-(4-hydroxyphenyl)propanimidate* Not specified Not specified 4-hydroxyphenyl, propanimidate Reactivity in nucleophilic substitutions [Target]
Moupinamide (Balkrishna et al., 2020) C18H19NO4 313.35 4-hydroxy-3-methoxyphenyl, enamide, ethylamide Plant metabolite; potential bioactivity
Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl C12H18ClNO2 243.73 4-aminomethylphenyl, ethyl ester, HCl salt Enhanced water solubility (salt form)
Ethyl 3-(4-aminophenyl)-2-phthalimidopropanoate HCl C19H19ClN2O4 374.82 4-aminophenyl, phthalimide, ethyl ester Lipophilic; phthalimide enhances stability
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate HCl C11H15Cl2NO3 280.15 4-chlorophenyl, amino, hydroxy Chloro substituent increases electron withdrawal
Ethyl 3-amino-3-(4-isobutoxy-3-methoxyphenyl)propanoate HCl C16H24ClNO4 329.82 Isobutoxy, methoxy, amino Ether groups increase lipophilicity

*Hypothetical structure inferred from naming conventions and evidence.

Functional Group Analysis

  • Hydroxyphenyl vs. Substituted Phenyl Groups: The target compound’s 4-hydroxyphenyl group enables hydrogen bonding, enhancing solubility in polar solvents. Aminomethylphenyl () and aminophenyl () groups introduce basicity, allowing salt formation (e.g., HCl salts) for improved aqueous solubility.
  • Imidate vs. Amide/Esters :

    • The imidate group in the target compound is more reactive toward nucleophiles compared to the enamide in Moupinamide () or the phthalimide in . Imidates are intermediates in synthesizing amidines or heterocycles, whereas amides (e.g., Moupinamide) are typically more stable and prevalent in bioactive natural products.
  • Ester Modifications: The ethyl ester in the target compound is a common feature in prodrug design, balancing lipophilicity and hydrolysis rates.

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